molecular formula C19H18N2O2S B5800492 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline

8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline

Cat. No. B5800492
M. Wt: 338.4 g/mol
InChI Key: TWVKBWUTMGPLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound has been found to possess various biological activities and has been studied for its potential use in treating a range of diseases.

Mechanism of Action

The mechanism of action of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammation. Additionally, it has been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, antitumor, and antimicrobial activities, making it a useful tool for studying these biological processes. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis can be challenging and time-consuming. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in treating neurodegenerative diseases and other conditions. Finally, more research is needed to explore the potential of this compound as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is carried out through a multi-step process. The initial step involves the reaction of 2-methylquinoline with chlorosulfonic acid to form 2-methylquinoline-8-sulfonic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt of 2-methylquinoline-8-sulfonic acid. The final step involves the reaction of the sodium salt with 3,4-dihydroquinoline to form 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline.

Scientific Research Applications

8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been studied for its potential use in treating a range of diseases. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-11-12-16-7-4-10-18(19(16)20-14)24(22,23)21-13-5-8-15-6-2-3-9-17(15)21/h2-4,6-7,9-12H,5,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVKBWUTMGPLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCCC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline

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